ethyl 2-((4-(3-chlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
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Description
Ethyl 2-((4-(3-chlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C22H23ClN4O4S and its molecular weight is 474.96. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Research on catalysts related to the structure of the compound, such as those involving ethyl groups, triazoles, and methoxybenzamido functionalities, suggests potential utility in catalysis. For instance, studies on palladium complexes with related structures have demonstrated significant activity and selectivity in processes like the methoxycarbonylation of ethene, indicating that compounds with similar structures could be explored for their catalytic properties in synthetic organic chemistry and industrial applications (Clegg et al., 1999).
Structural and Mechanistic Insights
Compounds featuring triazole rings and specific substituents have been studied for their structural characteristics, including π-hole tetrel bonding interactions. These studies provide foundational knowledge on how such compounds interact at the molecular level, which is crucial for designing drugs and materials with specific properties (Ahmed et al., 2020).
Synthetic Applications
The synthetic versatility of compounds bearing 1,2,4-triazole rings and specific functional groups is highlighted in research focusing on their role as intermediates in the synthesis of various heterocyclic compounds. Such studies underscore the potential of the chemical to serve as a precursor or intermediate in the synthesis of a broad range of organic compounds, including pharmaceuticals and materials with unique properties (Bekircan et al., 2015).
Medicinal Chemistry Applications
Derivatives of 1,2,4-triazole, similar in structure to the compound , have been explored for their biological activities, including as inhibitors of enzymes like lipase and α-glucosidase. Such studies suggest the potential for compounds with related structures to be investigated for therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy (Bekircan et al., 2015).
Properties
IUPAC Name |
ethyl 2-[[4-(3-chlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-4-31-21(29)14(2)32-22-26-25-19(27(22)17-7-5-6-16(23)12-17)13-24-20(28)15-8-10-18(30-3)11-9-15/h5-12,14H,4,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZCSRFRDWZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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